molecular formula C13H13NO3 B265908 N-(3-ethoxyphenyl)furan-2-carboxamide

N-(3-ethoxyphenyl)furan-2-carboxamide

Cat. No.: B265908
M. Wt: 231.25 g/mol
InChI Key: HTTJGEXHPYBMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Ethoxyphenyl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan ring conjugated to a carboxamide group, with a 3-ethoxyphenyl substituent at the amide nitrogen. This compound belongs to a broader class of furan-2-carboxamides, which are widely studied for their structural versatility and bioactivity in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

N-(3-ethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H13NO3/c1-2-16-11-6-3-5-10(9-11)14-13(15)12-7-4-8-17-12/h3-9H,2H2,1H3,(H,14,15)

InChI Key

HTTJGEXHPYBMCL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • Furan ring : A five-membered aromatic heterocycle with oxygen, contributing to electron-rich properties and π-orbital interactions.
  • Carboxamide linker : Enhances hydrogen-bonding capacity and stability.
  • 3-Ethoxyphenyl group : The ethoxy (-OCH₂CH₃) substituent at the meta position of the phenyl ring introduces steric and electronic effects that modulate solubility, bioavailability, and target interactions.

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The bioactivity of furan-2-carboxamides is highly dependent on the substituents on the phenyl ring and modifications to the carboxamide linker. Below is a comparative analysis of key analogues:

Compound Substituent(s) Molecular Weight (g/mol) Key Bioactivity Reference
N-(3-Ethoxyphenyl)furan-2-carboxamide 3-OCH₂CH₃ ~245.3 Not explicitly reported
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide 4-Fluorobenzyl + 4-OCH₃ ~369.4 Antiviral (targets EV/RV 2C protein)
N-(4-Phenyl-1H-imidazol-2-yl)furan-2-carboxamide 4-Phenylimidazole ~253.3 Antioxidant (thiourea derivatives)
N-[4-(Oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide 4-Oxiranylmethoxy ~275.3 Insect growth regulator
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide 5-NO₂ + 3-CF₃ ~314.2 Not reported (structural analogue)
N-(3-Ethynylphenyl)-5-methylfuran-2-carboxamide 3-Ethynyl + 5-CH₃ ~239.3 Intermediate for drug synthesis

Physicochemical Properties

  • Solubility: Electron-withdrawing groups (e.g., -NO₂ in ) reduce solubility, while electron-donating groups (e.g., -OCH₃ in ) enhance it. The ethoxy group’s intermediate polarity may balance lipophilicity and aqueous solubility.
  • Stability : Thiourea derivatives () are prone to hydrolysis under acidic conditions, whereas carboxamides with aromatic substituents (e.g., ) exhibit greater stability.

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